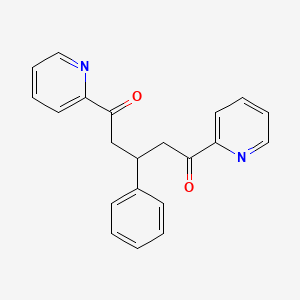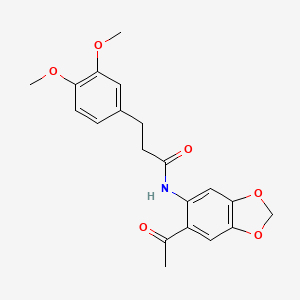
3-phenyl-1,5-di(2-pyridyl)-1,5-pentanedione
Vue d'ensemble
Description
3-Phenyl-1,5-dipyridin-2-ylpentane-1,5-dione is an organic compound that features a unique structure with both phenyl and pyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1,5-di(2-pyridyl)-1,5-pentanedione typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with phenyl-substituted diketones under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-1,5-di(2-pyridyl)-1,5-pentanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and pyridine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
3-phenyl-1,5-di(2-pyridyl)-1,5-pentanedione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for supramolecular structures.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which 3-phenyl-1,5-di(2-pyridyl)-1,5-pentanedione exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions are crucial for its applications in catalysis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-fluorophenyl)pentane-1,5-bis(2-pyridyl)-1,5-dione
- 3-(1-oxy-pyridin-2-yl)-1,5-diphenyl-pentane-1,5-dione
- 1,5-bis(thiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)pentane-1,5-dione
Uniqueness
3-phenyl-1,5-di(2-pyridyl)-1,5-pentanedione is unique due to its specific combination of phenyl and pyridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
IUPAC Name |
3-phenyl-1,5-dipyridin-2-ylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-10-4-6-12-22-18)14-17(16-8-2-1-3-9-16)15-21(25)19-11-5-7-13-23-19/h1-13,17H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICUFDPDALJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=N2)CC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B4335168.png)
![3-[5-CHLORO-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-1,2-OXAZOLE](/img/structure/B4335179.png)
![[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B4335185.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4335186.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE](/img/structure/B4335192.png)
![3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B4335200.png)
![[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL 4-CHLORO-2-{[(FURAN-2-YL)METHYL]AMINO}-5-SULFAMOYLBENZOATE](/img/structure/B4335203.png)
![6,8-DIHYDROXY-8A-METHYL-3,5-DIMETHYLIDENE-DODECAHYDRONAPHTHO[2,3-B]FURAN-2-ONE](/img/structure/B4335206.png)
![1-[(5-Methylfuran-2-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B4335213.png)

![{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B4335226.png)
![2-(3,3-DIMETHYL-1-OXO-11-PHENYL-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL)-N-(2-PYRIDINYLMETHYL)ACETAMIDE](/img/structure/B4335231.png)
